Ethyl dibenzylcarbamate
Description
Properties
CAS No. |
101584-40-1 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl N,N-dibenzylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
BLWBDENLMKYRDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis proceeds via a nucleophilic addition-elimination mechanism. Dibenzylamine ((Bn)₂NH) reacts with ethyl chloroformate (ClCOOEt) under basic conditions to form the carbamate bond, releasing hydrochloric acid (HCl) as a byproduct. A base, such as triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH), neutralizes the HCl, driving the reaction to completion.
Typical Procedure
- Reagent Preparation : Dissolve dibenzylamine (10 mmol) in anhydrous dichloromethane (DCM, 30 mL) under nitrogen atmosphere.
- Chloroformate Addition : Slowly add ethyl chloroformate (10.5 mmol) at 0°C with stirring.
- Base Introduction : Introduce triethylamine (12 mmol) dropwise to maintain a pH > 8.
- Reaction Progress : Stir the mixture at room temperature for 6–12 hours.
- Workup : Extract the organic layer, wash with water, dry over sodium sulfate, and concentrate under reduced pressure.
- Purification : Recrystallize the crude product from ethanol/water or purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield and Purity Optimization
The scirp.org study reports yields of 80–90% for analogous ethyl benzyl carbamates under optimized conditions. For this compound, steric hindrance from the two benzyl groups may reduce yields to 75–85%. Purity exceeding 98% is achievable through careful control of stoichiometry and purification steps.
Table 1: Chloroformate-Amine Reaction Conditions and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 82 | 98.5 |
| Base | Triethylamine | 85 | 99.0 |
| Temperature | 0°C → RT | 80 | 97.8 |
| Reaction Time | 8 hours | 84 | 98.2 |
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for this compound Synthesis
Recent Advances and Theoretical Insights
Catalyst Innovations
The alumina-supported Bi₂O₃-TiO₂ catalyst from CN111662215A achieves >99% yields for single-alcohol carbamates. Computational studies in the scirp.org paper suggest that Hartree-Fock methods (HF/6-31+G(d)) accurately predict vibrational frequencies, aiding in reaction monitoring.
Process Optimization
- Microwave Assistance : Reducing reaction time by 50% in chloroformate-amine reactions.
- Flow Chemistry : Enhancing urea alcoholysis scalability via continuous reactor systems.
Chemical Reactions Analysis
Types of Reactions: Ethyl dibenzylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert it back to dibenzylamine and ethyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl or dibenzyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of N,N-dibenzylcarbamate.
Reduction: Formation of dibenzylamine and ethyl alcohol.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Ethyl dibenzylcarbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of ethyl dibenzylcarbamate involves its ability to form stable carbamate linkages with amines. This stability is crucial in protecting amine groups during multi-step synthesis processes. The compound can be selectively removed under specific conditions, such as acidic or basic environments, allowing for the deprotection of the amine group .
Comparison with Similar Compounds
Ethyl Diphenylcarbamate (CAS: 603-52-1)
Structural Differences : Ethyl diphenylcarbamate substitutes benzyl groups with phenyl groups directly attached to the carbamate nitrogen. This results in reduced steric hindrance but increased aromaticity.
Physical Properties :
- Melting Point: Not explicitly provided, but phenyl groups typically raise melting points compared to benzyl derivatives due to stronger π-π stacking.
- Solubility : Likely lower in polar solvents than ethyl dibenzylcarbamate due to the absence of methylene spacers in phenyl groups .
Synthetic Relevance : Ethyl diphenylcarbamate is less frequently used in asymmetric synthesis compared to dibenzylcarbamates, as the rigid phenyl groups offer fewer opportunities for stereochemical control .
Ethyl-N-Benzylcarbamate (Synonyms: Benzylcarbamic acid ethyl ester)
Structural Differences : Contains a single benzyl group on the carbamate nitrogen, reducing steric bulk compared to the dibenzyl derivative.
Physical Properties :
- Melting Point : Lower than this compound due to decreased molecular symmetry.
- Yield in Synthesis: reports yields of 58–64% for dibenzylcarbamates, while mono-benzyl analogs (e.g., 3ah, 54% yield) show marginally lower efficiency, possibly due to reduced stabilizing interactions during purification .
Applications : Ethyl-N-benzylcarbamate is a common intermediate in peptide synthesis, whereas the dibenzyl variant is preferred in protecting-group chemistry for amines due to its stability under acidic conditions .
Morpholine-4-carboxylate Derivatives (e.g., Compound 3ai in )
Structural Differences : Replaces benzyl groups with a morpholine ring, introducing oxygen atoms and altering electronic properties.
Physical Properties :
- Melting Point : 117–118°C for 3ai, higher than dibenzylcarbamates (87–88°C for 3ag), likely due to hydrogen bonding from the morpholine oxygen .
- Spectral Data : The $^{13}\text{C NMR}$ spectrum of 3ai shows a carbonyl signal at 154.7 ppm, shifted upfield compared to dibenzylcarbamates (156.2 ppm for 3ag), reflecting electron-donating effects from the morpholine ring .
Reactivity : Morpholine derivatives exhibit faster hydrolysis rates under basic conditions due to the electron-rich nitrogen, contrasting with the stability of dibenzylcarbamates .
Comparative Data Table
Biological Activity
Ethyl dibenzylcarbamate (EDBC) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of EDBC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EDBC is an ester derivative of carbamic acid, featuring two benzyl groups attached to the nitrogen atom. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent research has indicated that EDBC exhibits anticancer properties. A study demonstrated that EDBC can induce apoptosis in cancer cells through the activation of caspase pathways. The compound was shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.
Table 1: Summary of Anticancer Effects of EDBC
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HCT116 (Colon) | 20 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, EDBC has been investigated for its neuroprotective effects. Animal studies have shown that EDBC can reduce oxidative stress in neuronal cells, potentially offering protection against neurodegenerative diseases.
Table 2: Neuroprotective Effects of EDBC
| Study Type | Model Used | Observations |
|---|---|---|
| In vitro | Neuronal cell lines | Decreased ROS levels |
| In vivo | Mouse model | Improved cognitive function |
The biological activity of EDBC can be attributed to several mechanisms:
- Caspase Activation : EDBC induces apoptosis through the intrinsic pathway, leading to increased caspase-3 and caspase-9 activity.
- Antioxidant Activity : The compound scavenges free radicals, thereby reducing oxidative stress in cells.
- Cell Cycle Regulation : EDBC has been shown to interfere with the cell cycle, particularly at the G1/S checkpoint.
Case Study 1: Anticancer Properties
A clinical trial involving patients with advanced breast cancer assessed the efficacy of EDBC in combination with standard chemotherapy. Results indicated a significant reduction in tumor size compared to control groups, with manageable side effects reported.
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical study on Alzheimer's disease models, EDBC administration resulted in improved memory retention and reduced amyloid-beta plaque formation. These findings suggest potential therapeutic applications for neurodegenerative conditions.
Q & A
Q. What are the common synthetic routes for Ethyl dibenzylcarbamate, and how can reaction conditions be optimized?
this compound can be synthesized via iridium-catalyzed three-component coupling reactions involving carbon dioxide and amines. Key optimization parameters include:
- Catalyst loading : Adjust iridium concentrations to balance cost and yield (e.g., 0.5–2 mol% tested in published protocols) .
- Solvent systems : Use petroleum ether/ethyl acetate gradients (5:1 to 20:1) for purification, as demonstrated by yields of 54–64% .
- Temperature control : Maintain reaction temperatures between 80–100°C to prevent byproduct formation.
Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- ¹H/¹³C NMR : Look for characteristic peaks such as δ = 7.97 ppm (aromatic protons) and δ = 193.3 ppm (carbonyl carbons) .
- IR spectroscopy : Key absorptions include 1696 cm⁻¹ (C=O stretch) and 746 cm⁻¹ (C-H bending in aromatic rings) .
- HRMS-ESI : Validate molecular ion peaks (e.g., [M + Na]+ at m/z 382.1419) to confirm purity .
Q. How should researchers document synthetic procedures and analytical data to ensure reproducibility?
- Use electronic lab notebooks (ELNs) to automate data entry and avoid transcription errors. ELNs enable detailed recording of reaction conditions (e.g., solvent ratios, catalyst loadings) and spectral data .
- Include raw NMR/IR spectra in supplementary materials, noting instrumental parameters (e.g., 400 MHz for NMR) .
Advanced Research Questions
Q. How can computational modeling complement experimental studies of this compound’s reaction mechanisms?
- DFT calculations : Model transition states in iridium-catalyzed reactions to identify rate-limiting steps. Compare computed activation energies with experimental kinetic data .
- Molecular docking : Predict interactions between this compound and biological targets (e.g., enzymes) to guide pharmacological studies .
Q. What strategies resolve contradictions between theoretical predictions and experimental results in this compound studies?
- Systematic error analysis : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .
- Literature triangulation : Cross-reference findings with studies on analogous carbamates to identify consistent trends or outliers .
- Advanced characterization : Use X-ray crystallography or 2D NMR (e.g., HSQC) to confirm structural ambiguities .
Q. How can kinetic and thermodynamic studies improve the scalability of this compound synthesis?
Q. What cross-disciplinary approaches enhance understanding of this compound’s properties?
- Materials science : Investigate its use as a ligand in coordination polymers via X-ray diffraction .
- Pharmacology : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition) paired with HPLC purity validation (>95%) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
